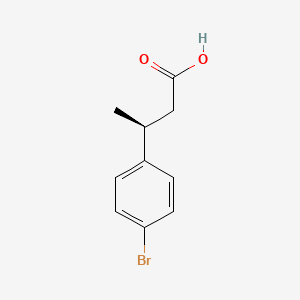

(S)-3-(4-Bromophenyl)butanoic acid

Description

BenchChem offers high-quality (S)-3-(4-Bromophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-Bromophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

(3S)-3-(4-bromophenyl)butanoic acid |

InChI |

InChI=1S/C10H11BrO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |

InChI Key |

FBASDSAHBADZFQ-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O)C1=CC=C(C=C1)Br |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

(S)-3-(4-Bromophenyl)butanoic Acid: A Strategic Chiral Building Block

Topic: (S)-3-(4-Bromophenyl)butanoic acid: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

(S)-3-(4-Bromophenyl)butanoic acid (CAS: 1613220-54-4) is a high-value chiral intermediate used primarily in the synthesis of complex pharmaceutical agents. Its structure features a stereogenic center at the

Chemical Identity & Structural Analysis[1][2][3][4]

This compound is defined by its specific (S)-configuration at the C3 position. The absolute stereochemistry is critical for biological activity, as enantiomers often exhibit distinct pharmacodynamic profiles.

Table 1: Chemical Identification Data

| Property | Specification |

| Chemical Name | (S)-3-(4-Bromophenyl)butanoic acid |

| CAS Number | 1613220-54-4 |

| Molecular Formula | |

| Molecular Weight | 243.10 g/mol |

| SMILES | CC1=CC=C(Br)C=C1 |

| Stereochemistry | (S)-enantiomer |

| Appearance | Off-white solid |

3D Conformational Insight

The molecule possesses a flexible aliphatic chain (butanoic acid moiety) attached to a rigid aromatic core. The (S)-methyl group at C3 creates a specific steric environment that dictates binding affinity in protein pockets. In solution, the carboxylic acid moiety is capable of hydrogen bonding, often requiring protection (esterification) during non-acid-compatible synthetic steps.

Physicochemical Properties[2][3][4][5][6]

Understanding the physical behavior of (S)-3-(4-Bromophenyl)butanoic acid is essential for process development and formulation.

Table 2: Physical & Chemical Properties

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline/Powder) | Typically isolated as an off-white solid. |

| Melting Point | Solid at RT; Crystallization onset ~25–30°C | Precise MP depends on polymorphic form; typically >50°C. |

| Solubility | Soluble in EtOAc, MeOH, DCM, THF | Limited solubility in water; soluble in alkaline aqueous solutions. |

| pKa (Predicted) | ~4.74 | Typical for aliphatic carboxylic acids. |

| Optical Rotation | Positive (+) | Specific rotation |

| LogP | ~3.0 | Lipophilic character due to the bromophenyl ring. |

Strategic Synthesis: The Industry Standard

The most robust and scalable method for synthesizing (S)-3-(4-Bromophenyl)butanoic acid is the Rhodium-Catalyzed Asymmetric Conjugate Addition . This route, detailed in Organic Syntheses (2018), offers high enantiomeric excess (>98% ee) and avoids the waste associated with classical resolution.

Core Reaction Pathway

The synthesis involves the addition of (4-bromophenyl)boronic acid to ethyl crotonate (ethyl (E)-but-2-enoate), followed by hydrolysis.

Key Reagents:

-

Substrates: (4-Bromophenyl)boronic acid, Ethyl crotonate.

-

Catalyst System:

(Precursor) + (R)-BINAP (Chiral Ligand). -

Solvent/Base: 1,4-Dioxane / Triethylamine (TEA).

Workflow Visualization

The following diagram illustrates the critical process steps and logic flow for the synthesis.

Figure 1: Process flow for the Rh-catalyzed asymmetric synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

Protocol Highlights (Self-Validating Steps)

-

Catalyst Formation: The Rh precursor and (R)-BINAP are mixed first. A color change to a clear red solution upon water addition confirms active catalyst species formation.

-

Reaction Monitoring: The reaction is exothermic. Temperature control at 30°C is critical to maintain enantioselectivity. Monitor consumption of boronic acid via HPLC or TLC (Rf ~0.57 for ester).

-

Purification: The final acid is crystallized from heptane. This "reverse crystallization" (cooling from 60°C to 20°C) acts as a self-purification step, upgrading the optical purity to >99% ee.

Analytical Characterization & Quality Control

To ensure the integrity of this chiral building block, a multi-modal analytical approach is required.

A. Enantiomeric Excess (ee) Determination

-

Method: Chiral HPLC.

-

Column: Chiralcel OJ-H (4.6 x 150 mm).

-

Mobile Phase: Heptane/Isopropanol (95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-254 nm.

-

Acceptance Criteria: (S)-isomer > 98.0%.

B. Identity Verification (NMR)

-

H NMR (400 MHz, CDCl

- 10.84 (br s, 1H, COOH)

- 7.46 – 7.39 (m, 2H, Ar-H)

- 7.14 – 7.06 (m, 2H, Ar-H)

-

3.24 (m, 1H, Ar-CH-CH

-

2.67 – 2.52 (m, 2H, CH

-

1.30 (d, 3H, CH

Applications in Drug Discovery[1][2]

(S)-3-(4-Bromophenyl)butanoic acid serves as a "privileged scaffold" in medicinal chemistry. Its utility stems from two orthogonal reactive sites:[1]

-

Carboxylic Acid (Head): Amenable to amide coupling to form peptidomimetics or esterification for prodrug design.

-

Aryl Bromide (Tail): A versatile handle for cross-coupling.

Functionalization Pathways[7]

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Buchwald-Hartwig Amination: Substitution of the bromine with amines to generate aniline derivatives.

-

Heck Reaction: Coupling with alkenes to extend the carbon skeleton.

Therapeutic Relevance: This specific chiral fragment is often investigated in the development of GPR40 agonists (for Type 2 Diabetes) and integrin antagonists , where the precise orientation of the phenyl ring and the acid tail is required for receptor binding.

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

Handling: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.

-

Spill Response: Sweep up solid spills to avoid dust generation; wipe surface with methanol or ethyl acetate.

References

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6452773, 3-(4-Bromophenyl)butanoic acid.

-

ChemScene. (2025). Product Data: (S)-3-(4-Bromophenyl)butanoic acid (CAS 1613220-54-4).[2][3]

Sources

Definitive Technical Profile: (S)-3-(4-Bromophenyl)butanoic acid

The following technical guide details the chemical identity, synthesis, and application of (S)-3-(4-Bromophenyl)butanoic acid , designed for researchers in medicinal chemistry and process development.

Executive Summary & Chemical Identity

(S)-3-(4-Bromophenyl)butanoic acid is a high-value chiral building block used primarily as a scaffold in the synthesis of pharmaceutical intermediates, particularly for neprilysin inhibitors and GPR40 agonists. Its structural utility lies in the combination of a precise stereocenter (S-configuration) and a reactive aryl bromide "handle," which allows for modular diversification via cross-coupling reactions (e.g., Suzuki-Miyaura).

Core Identifiers

| Parameter | Detail |

| Chemical Name | (S)-3-(4-Bromophenyl)butanoic acid |

| CAS Number (Enantiomer) | 1613220-54-4 |

| CAS Number (Racemate) | 53086-46-7 |

| CAS Number (Positional Isomer) | 35656-89-4 (Refers to 4-(4-bromophenyl)butanoic acid – Do not confuse ) |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| SMILES | CC1=CC=C(C=C1)Br |

| Appearance | Off-white solid / crystals |

| Melting Point | 103–105 °C (Enantiopure) |

Critical Note on Sourcing: Databases frequently conflate the (S)-enantiomer with the racemate. Ensure your Certificate of Analysis (CoA) specifies CAS 1613220-54-4 and confirms enantiomeric excess (ee) >98% via Chiral HPLC.

Synthesis & Manufacturing Protocol

The most authoritative method for synthesizing this compound on a multigram-to-kilogram scale is the Rhodium-Catalyzed Asymmetric Michael Addition , as optimized by scientists at Eli Lilly (Ruble et al., Organic Syntheses 2018). This route is superior to classical resolution because it generates the chiral center directly with high atom economy and enantioselectivity.

Reaction Mechanism

The synthesis involves the addition of (4-bromophenyl)boronic acid to ethyl crotonate (ethyl (E)-but-2-enoate), followed by hydrolysis. The stereochemistry is controlled by the chiral ligand (R)-BINAP.

Step-by-Step Protocol

Scale: 125 mmol (approx. 30 g output)

-

Catalyst Formation:

-

Charge a reaction vessel with Bis(norbornadiene)rhodium(I) tetrafluoroborate (1.0 mol%) and (R)-BINAP (1.0 mol%).

-

Add 1,4-Dioxane and stir at 23 °C for 30 minutes under nitrogen. The solution typically turns a light pink/red.

-

-

Asymmetric Addition:

-

Add (4-Bromophenyl)boronic acid (1.0 equiv) and Triethylamine (TEA) (1.0 equiv).

-

Add Water (critical for the boronic acid pathway).[1]

-

Heat the mixture to 30 °C.

-

Slowly add Ethyl (E)-but-2-enoate (1.2 equiv) over 5–10 minutes.

-

Reaction Time: Stir for 21–24 hours at 30 °C.

-

Checkpoint: Monitor by LCMS. Conversion should exceed 95%.

-

-

Hydrolysis & Workup:

-

Add NaOH (aq) and Methanol directly to the reaction mixture to hydrolyze the intermediate ester.

-

Heat to 50 °C until hydrolysis is complete.

-

Wash with MTBE (Methyl tert-butyl ether) to remove organic impurities.

-

Acidify the aqueous layer with HCl to precipitate the free acid.

-

-

Purification (Enrichment):

-

The crude solid often has an ee of ~88–90%.

-

Recrystallization: Dissolve in hot Heptane (60–65 °C) and cool slowly to room temperature. This "reverse crystallization" or standard recrystallization boosts the ee to >99% .

-

Process Flow Diagram

Figure 1: Workflow for the asymmetric synthesis of (S)-3-(4-Bromophenyl)butanoic acid (Adapted from Ruble et al., 2018).

Applications in Drug Development

This compound serves as a "privileged scaffold" due to its ability to introduce chirality early in a synthetic sequence while retaining a functional handle (bromide) for late-stage modification.

Precursor to Biaryl Pharmacophores

The 4-bromophenyl group is an ideal substrate for Suzuki-Miyaura coupling .

-

Relevance: Many cardiovascular drugs (e.g., Neprilysin inhibitors like Sacubitril analogs) and metabolic modulators (GPR40 agonists) contain a biphenyl-alkyl-acid motif.

-

Chemistry: Coupling (S)-3-(4-Bromophenyl)butanoic acid with phenylboronic acid yields 3-(biphenyl-4-yl)butanoic acid derivatives without eroding the chiral center.

Resolution Agent & Chiral Auxiliary

Due to its high crystallinity and acidic nature, the enantiopure acid can be used to resolve chiral amines via diastereomeric salt formation, although its primary value remains as a covalent building block.

Analytical Characterization & Quality Control

To validate the integrity of CAS 1613220-54-4 , the following analytical parameters must be met.

| Test | Method | Acceptance Criteria |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OJ-H) | ≥ 98.0% ee |

| Purity (Chemical) | HPLC (C18 column) | ≥ 98.0% |

| Identity | 1H NMR (400 MHz, CDCl3) | Confirms methyl doublet at ~1.30 ppm and aromatic pattern. |

| Mass Spec | LC-MS (ESI) | [M-H]⁻ = 241/243 (Bromine isotope pattern) |

Chiral HPLC Method (Standard)

-

Column: Chiralcel OJ-H (4.6 x 150 mm)

-

Mobile Phase: 95:5 Heptane : Isopropanol (with 0.1% TFA)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm or 254 nm

-

Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer (verify with racemate).

References

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1] "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid". Organic Syntheses, 95, 328-344.[1][2]

-

ChemScene . (n.d.). Product Data: (S)-3-(4-Bromophenyl)butanoic acid (CAS 1613220-54-4).

-

PubChem . (n.d.).[3] Compound Summary: 3-(4-Bromophenyl)butanoic acid (Racemate CAS 53086-46-7).

-

Lau, S. H., et al. (2015).[4] "Synthesis of a Precursor to Sacubitril Using Enabling Technologies". Organic Letters, 17(21), 5436–5439.[4] (Context on Rh-catalyzed hydrogenation for similar scaffolds).

Sources

Solubility Profile & Process Engineering of (S)-3-(4-Bromophenyl)butanoic Acid

Topic: Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

(S)-3-(4-Bromophenyl)butanoic acid (CAS 1613220-54-4) is a critical chiral building block, most notably utilized in the synthesis of the neprilysin inhibitor Sacubitril (part of the heart failure drug Entresto).

For process chemists, the solubility profile of this compound presents a classic "amphiphilic" challenge. It possesses a lipophilic brominated aromatic tail and a hydrophilic carboxylic acid head. This duality dictates its behavior: it exhibits high solubility in chlorinated and polar aprotic solvents, moderate-to-high solubility in alcohols, and a steep, temperature-dependent solubility curve in aliphatic hydrocarbons—a property that is exploited for high-purity crystallization.

This guide provides a technical breakdown of its solubility landscape, thermodynamic modeling, and field-proven purification protocols.

Physicochemical Characterization

Understanding the molecular drivers of solubility requires a look at the fundamental physicochemical properties.

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 243.10 g/mol | Moderate MW facilitates dissolution in organic media. |

| LogP (Predicted) | ~3.03 | Highly lipophilic. Prefers organic phases over aqueous media at neutral/acidic pH. |

| pKa (Acid) | ~4.5 (Carboxylic Acid) | Soluble in aqueous base (pH > 7) as the carboxylate salt; precipitates at pH < 2. |

| H-Bond Donors | 1 (–COOH) | Capable of dimerization in non-polar solvents; H-bonds with alcohols. |

| H-Bond Acceptors | 2 (–C=O, –OH) | Accepts H-bonds from protic solvents (Water, MeOH). |

Solubility Landscape & Solvent Screening

The solubility of (S)-3-(4-Bromophenyl)butanoic acid can be categorized into three distinct zones based on solvent polarity and interaction mechanisms.

Zone A: High Solubility (Process Solvents)

Solvents:Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol (MeOH).

-

Mechanism: The bromophenyl ring interacts favorably with DCM via dispersion forces, while the carboxylic acid moiety forms hydrogen bonds with MeOH or THF.

-

Application: These are the solvents of choice for reaction capability (e.g., hydrogenation, coupling) and extraction.

-

Note: The compound is freely soluble in DCM, making it the standard solvent for extracting the acid from acidified aqueous streams.

-

Zone B: Temperature-Dependent Solubility (Crystallization Solvents)

Solvents:Heptane, Hexanes, Cyclohexane.

-

Mechanism: Aliphatic hydrocarbons interact only with the lipophilic tail. At room temperature (20°C), the lattice energy of the crystal overcomes the weak solute-solvent Van der Waals interactions. However, at elevated temperatures (>60°C), the entropy gain drives dissolution.

-

Application: Heptane is the "Gold Standard" solvent for optical purification. It dissolves the compound at 60–65°C but forces crystallization upon cooling to 25°C, rejecting impurities.

Zone C: Anti-Solvents (Precipitation)

Solvents:Water (at acidic pH).

-

Mechanism: The hydrophobic effect dominates. The non-polar aromatic ring disrupts the water hydrogen-bonding network, making dissolution energetically unfavorable.

-

Application: Quenching reactions and precipitating the crude acid from alkaline hydrolysis mixtures by adding HCl.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the unit operation.

Caption: Decision matrix for solvent selection based on solubility thermodynamics.

Detailed Protocol: Recrystallization from Heptane

This protocol is adapted from validated large-scale synthesis methods (Organic Syntheses, 2018). It utilizes the steep solubility curve in heptane to upgrade both chemical and optical purity.

The Thermodynamics of the Process

-

Solubility at 65°C: High (Complete dissolution at ~8.3 volumes).

-

Solubility at 25°C: Low (Supersaturation occurs, driving crystallization).

-

Nucleation Point: ~30°C.

Step-by-Step Methodology

-

Dissolution:

-

Charge crude (S)-3-(4-bromophenyl)butanoic acid (e.g., 30 g) into a reactor.

-

Add Heptane (250 mL, approx. 8.3 volumes relative to mass).

-

Heat the slurry to 60–65°C . Agitate until all solids are completely dissolved.

-

Checkpoint: The solution should be clear. If solids persist, add small aliquots of warm heptane.

-

-

Controlled Cooling (Critical for Purity):

-

Transfer the hot solution to a clean vessel (if necessary to remove insoluble particulates via hot filtration).

-

Allow the mixture to cool slowly to 20°C over 4–5 hours.

-

Observation: Crystals typically begin to nucleate on the reactor walls as the temperature passes 25–30°C .[1]

-

-

Isolation:

-

Once the slurry reaches 20°C, hold for 1–2 hours to maximize yield.

-

Filter the solids using a Buchner funnel or centrifuge.

-

Wash: Rinse the filter cake with cold heptane (0–5°C) to remove mother liquor containing impurities.

-

-

Drying:

-

Dry the off-white solid under reduced pressure (vacuum) at 40°C.

-

Expected Results

-

Recovery: ~73% yield from crude.

-

Optical Purity Upgrade: Can upgrade from ~73% ee (crude) to >98% ee (crystalline) due to the specific packing preference of the pure enantiomer lattice.

Process Flow Diagram: Purification Workflow

The following diagram details the purification logic, highlighting the phase changes driven by solubility.

Caption: Thermal crystallization workflow exploiting the solubility differential in heptane.

Analytical Solubility Data Summary

The following table summarizes qualitative and semi-quantitative solubility observations useful for formulation and process development.

| Solvent | Solubility Class | Temperature Effect | Process Utility |

| Heptane | Moderate (Hot), Low (Cold) | High (Critical for crystallization) | Recrystallization solvent of choice. |

| Dichloromethane | Very High | Low | Extraction from aqueous phases. |

| Ethyl Acetate | High | Moderate | Used in silica gel chromatography (10-50% mixtures with hexanes). |

| Methanol | High | Low | Reaction solvent for hydrolysis; highly soluble. |

| Water (pH 1) | Insoluble | Low | Anti-solvent for precipitation. |

| Water (pH 12) | Soluble (as salt) | Low | Aqueous phase transport. |

References

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[1]

-

PubChem. (n.d.). 3-(4-Bromophenyl)butanoic acid (Compound Summary).

-

Source:

-

-

ChemicalBook. (2025).

-

Source: (General solubility principles for structurally related bromophenyl alkanoic acids).

-

Sources

Technical Guide: Physicochemical Profiling & Synthesis of (S)-3-(4-Bromophenyl)butanoic acid

The following technical guide details the physicochemical properties, synthesis, and applications of (S)-3-(4-Bromophenyl)butanoic acid, a critical chiral intermediate in pharmaceutical development.

Executive Summary

(S)-3-(4-Bromophenyl)butanoic acid (CAS: 1613220-54-4) is a high-value chiral building block used primarily in the synthesis of complex pharmaceutical agents, including glucagon receptor antagonists and other

This guide synthesizes data from authoritative sources, including Organic Syntheses procedures developed by Eli Lilly, to provide a reference for researchers in process chemistry and drug discovery.

Physicochemical Properties[1][4][5][6][7][8][9]

The physical constants of (S)-3-(4-Bromophenyl)butanoic acid are critical for process design, particularly for isolation (crystallization) and purification (distillation/sublimation).

Table 1: Key Physical Constants

| Property | Value | Condition/Note | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | - | PubChem [1] |

| Molecular Weight | 243.10 g/mol | - | PubChem [1] |

| Physical State | Solid | Off-white to white crystals | Ruble et al. [2] |

| Melting Point | 67 – 69 °C | Data for Racemic Mixture; Enantiomer is solid at RT | Sigma-Aldrich [3] |

| Boiling Point (Exp) | 176 °C | @ 3 mmHg (Vacuum) | Chemdad [4] |

| Boiling Point (Pred) | ~336 °C | @ 760 mmHg (Decomposition likely) | Predicted |

| Chirality | (S)-Enantiomer | >99% ee achievable via asymmetric catalysis | Ruble et al. [2] |

| pKa | ~4.74 | Predicted (Carboxylic acid) | Chemdad [4] |

Critical Note on Melting Point: While the racemic mixture melts at 67–69 °C, enantiopure compounds often exhibit distinct melting behaviors (conglomerate vs. racemic compound). The (S)-enantiomer is isolated as a crystalline solid at room temperature, making crystallization a viable purification method [2].

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing (S)-3-(4-Bromophenyl)butanoic acid is the Rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate, followed by hydrolysis. This route, optimized by scientists at Eli Lilly, avoids the use of unstable chiral auxiliaries and provides high enantiomeric excess (ee).

Core Reaction Scheme

-

Asymmetric Addition: (4-Bromophenyl)boronic acid + Ethyl (E)-but-2-enoate

(S)-Ester Intermediate. -

Hydrolysis: (S)-Ester

(S)-Acid Product.

Detailed Protocol (Adapted from Organic Syntheses [2])

Step 1: Catalyst Formation & Addition

-

Reagents: (4-Bromophenyl)boronic acid (1.0 equiv), Ethyl (E)-but-2-enoate (1.2 equiv).

-

Catalyst System: Rh(NBD)₂BF₄ (1 mol%) and (R)-BINAP (1 mol%).

-

Solvent: 1,4-Dioxane / Water / Triethylamine (TEA).

-

Procedure:

-

Charge flask with boronic acid, Rh precursor, and (R)-BINAP in dioxane.

-

Add water and TEA to activate the catalyst (mixture turns red).

-

Heat to 30 °C .

-

Slowly add ethyl (E)-but-2-enoate (exothermic reaction; maintain ~35 °C).

-

Stir for ~21 hours until conversion >95%.

-

Step 2: Isolation & Hydrolysis

-

Workup: Concentrate the mixture, dilute with diethyl ether, and filter through silica/Celite to remove Rh residues.

-

Hydrolysis: Treat the crude ester with 5M NaOH in methanol at 50 °C for 1 hour.

-

Crystallization: Acidify the mixture to precipitate the product. Recrystallize from heptane/EtOAc if necessary to upgrade ee.

Process Logic & Workflow Diagram

Figure 1: Workflow for the asymmetric synthesis of (S)-3-(4-Bromophenyl)butanoic acid ensuring high enantiopurity.

Quality Control & Analytics

Ensuring the enantiomeric purity of (S)-3-(4-Bromophenyl)butanoic acid is vital, as the (R)-enantiomer may be inactive or off-target.

Analytical Parameters

-

Enantiomeric Excess (ee): Determined via Chiral HPLC or SFC.

-

Purity (Chemical): >98% by HPLC (UV @ 220 nm).

-

Residual Metal: Rhodium content must be <10 ppm for pharmaceutical intermediates (removed via silica filtration or scavenger resins).

Self-Validating Check

-

Visual: The product should be an off-white crystalline solid. If oily, it may indicate residual solvent or low ee preventing crystallization.

-

TLC: Rf ≈ 0.65 (50% EtOAc in Hexanes) [2].

Applications in Drug Development[5]

(S)-3-(4-Bromophenyl)butanoic acid serves as a "chiral anchor" in medicinal chemistry.

-

Glucagon Receptor Antagonists: The scaffold is used to synthesize small-molecule antagonists (e.g., related to LY2409021 series) for Type 2 Diabetes treatment. The chiral

-phenyl group provides steric complementarity to the receptor binding pocket. -

Cross-Coupling Module: The bromine atom allows for late-stage diversification. Researchers can attach various aryl or heteroaryl groups via Suzuki couplings to generate libraries of biphenyl analogs without affecting the sensitive chiral center.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6452773, 3-(4-Bromophenyl)butanoic acid. Retrieved March 3, 2026, from [Link]

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

-

Chemdad. (n.d.). 3-(4-Bromophenyl)butanoic acid Physical Properties. Retrieved March 3, 2026, from [Link]

Sources

- 1. 857480-35-4|5-(3-Bromophenyl)pentanoic acid|BLD Pharm [bldpharm.com]

- 2. 90841-47-7|4-(2-Bromophenyl)butanoic acid|BLD Pharm [bldpharm.com]

- 3. 20608-82-6|2-(2-Bromophenyl)succinic acid|BLD Pharm [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Methyltetrahydro-4H-pyran-4-one | CAS#:131067-76-0 | Chemsrc [chemsrc.com]

Technical Deep Dive: 3-(4-Bromophenyl)butanoic Acid as a Chiral Pharmacophore Scaffold

Topic: Literature Review of 3-(4-Bromophenyl)butanoic Acid Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Bifunctional Chiral Synthon

3-(4-Bromophenyl)butanoic acid (CAS: 53086-46-7 ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple commodity chemicals, this molecule offers a unique convergence of three critical structural features required for high-affinity ligand design:

-

A Defined Chiral Center (C3): Essential for enantioselective target engagement.

-

A Carboxylic Acid "Warhead": Functions as a hydrogen bond acceptor/donor or a precursor to bioisosteres (amides, tetrazoles).

-

A Para-Bromo Handle: A pre-installed site for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

This guide analyzes the synthetic accessibility, chemical reactivity, and pharmacological utility of this scaffold, moving beyond basic properties to explore its role in the synthesis of

Synthetic Methodologies: Accessing the Chiral Core[1]

The utility of 3-(4-bromophenyl)butanoic acid hinges on the ability to synthesize it with high enantiomeric excess (ee). While racemic synthesis via Reformatsky reaction is possible, it is insufficient for modern pharmaceutical standards.

The Gold Standard: Rhodium-Catalyzed Asymmetric Addition (RCAA)

The most authoritative route to the (S)-enantiomer involves the rhodium-catalyzed conjugate addition of 4-bromophenylboronic acid to ethyl crotonate. This method, validated in Organic Syntheses, ensures scalability and high optical purity (>98% ee).

Mechanistic Insight: The reaction proceeds via a Rh(I)/BINAP complex. The catalytic cycle involves:

-

Transmetallation: The aryl group transfers from boron to rhodium.

-

Olefin Insertion: The chiral ligand forces the aryl group to add to the Re-face (or Si-face, ligand-dependent) of the crotonate.

-

Hydrolysis: The resulting oxa-

-allyl complex is hydrolyzed to regenerate the catalyst.

Visualization: The RCAA Catalytic Cycle

The following diagram illustrates the stereochemical control and catalytic flow for synthesizing the (S)-enantiomer.

Figure 1: Catalytic cycle for the Rh(I)-catalyzed asymmetric synthesis of the (S)-butanoate ester.

Chemical Reactivity & Divergent Synthesis

The molecule's value lies in its "divergent reactivity." It serves as a hub where the carboxylic acid and the aryl bromide can be manipulated independently.

The "Bromine Handle" (Suzuki/Heck Logic)

The para-bromide is electronically activated for Pd-catalyzed coupling. In Drug Discovery, this allows for Fragment-Based Drug Design (FBDD) . The acid core is kept constant (binding to a polar pocket), while the aromatic tail is extended to probe hydrophobic regions.

-

Suzuki-Miyaura: Coupling with aryl boronates to form biaryl systems (common in kinase inhibitors).

-

Buchwald-Hartwig: Amination to introduce solubilizing nitrogen heterocycles.

The Carboxylic Acid Transformation[2]

-

Curtius Rearrangement: Converts the acid to an isocyanate, which hydrolyzes to a primary amine. This is the primary route to

-homophenylalanine derivatives , which are crucial for stabilizing peptide drugs against proteolytic degradation. -

Amide Coupling: Standard HATU/EDC couplings to generate libraries of amides.

Visualization: Divergent Synthetic Pathways

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Medicinal Chemistry Applications

GPR40 (FFAR1) Agonists

Free Fatty Acid Receptor 1 (GPR40) agonists are targets for Type 2 Diabetes. The pharmacophore typically requires a "lipophilic tail" connected to an "acidic head."

-

Relevance: 3-(4-Bromophenyl)butanoic acid serves as the ideal linker. The phenyl ring provides the necessary

-stacking interactions, while the butyric acid chain positions the carboxylate to interact with Arg183/Arg258 in the GPR40 binding pocket. -

Optimization: The bromine atom allows medicinal chemists to append the "lipophilic tail" (e.g., a biphenyl or aryloxy moiety) necessary for high potency.

-Amino Acid Peptidomimetics

Beta-amino acids derived from this scaffold are resistant to enzymatic hydrolysis.

-

Application: Incorporation into peptide backbones to create "foldamers" or stable peptide drugs.

-

Mechanism: The extra methylene group (

) introduces flexibility and alters the secondary structure (helices/sheets), often improving bioavailability.

Integrin Antagonists

Many integrin inhibitors (e.g., for thrombosis or fibrosis) mimic the RGD (Arg-Gly-Asp) sequence.

-

Role: The 3-arylbutanoic acid motif acts as an aspartic acid mimetic. The distance between the carboxylic acid and the aromatic substituent is critical for selectivity between

and

Experimental Protocol: Enantioselective Synthesis

Based on the procedure by Ruble et al. (Organic Syntheses, 2018).

Objective: Synthesis of (S)-3-(4-Bromophenyl)butanoic acid with >98% ee.

Reagents

-

4-Bromophenylboronic acid (1.0 equiv)

-

Ethyl crotonate (1.2 equiv)

-

[Rh(nbd)2]BF4 (3 mol%)

-

(R)-BINAP (3.3 mol%)

-

Triethylamine (1.0 equiv)

-

Solvent: 1,4-Dioxane/Water (10:1)

Step-by-Step Methodology

-

Catalyst Formation: In a glovebox or under Argon, charge a flask with [Rh(nbd)2]BF4 and (R)-BINAP. Add degassed 1,4-dioxane and stir at RT for 30 mins to form the active orange catalyst complex.

-

Substrate Addition: Add 4-bromophenylboronic acid and triethylamine. The mixture will darken.

-

Reaction: Add ethyl crotonate dropwise. Heat the mixture to 30°C and stir for 21 hours.

-

Critical Control Point: Monitor consumption of boronic acid by HPLC.

-

-

Workup: Dilute with ethyl acetate, wash with 1M NaOH (to remove unreacted boronic acid) and brine. Dry over Na2SO4 and concentrate.

-

Hydrolysis: Dissolve the crude ester in Methanol/THF. Add 5M NaOH and heat to 50°C for 4 hours.

-

Crystallization (The Purification Key): Acidify to pH 1 with HCl. Extract with DCM. Recrystallize the crude acid from hot heptane.

-

Result: (S)-3-(4-Bromophenyl)butanoic acid as off-white crystals.

-

Data Summary Table

| Parameter | Specification |

|---|---|

| Yield | 70-75% (Overall) |

| Enantiomeric Excess (ee) | > 98% (determined by Chiral HPLC) |

| Physical State | Off-white crystalline solid |

| Melting Point | 105-107 °C |

References

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Link

-

PubChem. (n.d.).[1] 3-(4-Bromophenyl)butanoic acid (CID 6452773).[1] National Center for Biotechnology Information. Link

-

Hayashi, T., & Yamasaki, K. (2007). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844. Link

-

Negishi, E. I. (2011). Magical Power of Transition Metals: Past, Present, and Future. Nobel Lecture. (Context for Pd-catalyzed coupling of bromo-arenes). Link

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid

Executive Summary

(S)-3-(4-Bromophenyl)butanoic acid (CAS: 1613220-54-4) is a highly valuable chiral building block extensively utilized in the development of active pharmaceutical ingredients (APIs), including next-generation GABA analogs and targeted therapeutics[1]. The presence of the aryl bromide moiety provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig). This technical guide details a highly enantioselective, self-validating two-step synthetic protocol leveraging a Rhodium-catalyzed asymmetric conjugate addition followed by mild saponification.

Mechanistic Rationale & Strategic Design

The core transformation relies on the asymmetric 1,4-addition of 4-bromophenylboronic acid to methyl crotonate. As an Application Scientist, understanding the causality behind the reagent selection is critical for troubleshooting and scaling:

-

Why Rhodium over Palladium? While Palladium is ubiquitous in cross-coupling, Pd(0) intermediates readily undergo oxidative addition into the C–Br bond of the boronic acid, leading to undesired Suzuki-Miyaura homocoupling or polymerization. Rhodium(I) catalysts, however, are highly chemoselective. They undergo transmetalation with the boronic acid at 50 °C without activating the aryl bromide, making this an orthogonal and structurally self-validating synthetic choice[2] ().

-

Why Dioxane/Water? The catalytic cycle generates an oxa-

-allyl rhodium intermediate after the enantiodetermining migratory insertion. A proton source is strictly required to cleave this intermediate, release the product, and regenerate the active hydroxorhodium -

Stereocontrol: The use of

-BINAP establishes a rigid chiral pocket. The steric bulk forces the coordination of methyl crotonate such that the aryl group migrates exclusively to the Si-face of the alkene, yielding the

Catalytic cycle of Rh-catalyzed asymmetric conjugate addition.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high fidelity and reproducibility.

Step 1: Rhodium-Catalyzed Asymmetric Conjugate Addition

Reagents:

-

Methyl crotonate (1.0 equiv, 10.0 mmol)

-

4-Bromophenylboronic acid (1.5 equiv, 15.0 mmol)

- (0.015 equiv, 1.5 mol%)

- -BINAP (0.033 equiv, 3.3 mol%)

-

Aqueous KOH (1.0 M, 0.5 equiv)

-

1,4-Dioxane (20 mL)

Procedure:

-

Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, charge

and -

Catalyst Formation: Add degassed 1,4-dioxane and stir at room temperature for 15 minutes. The formation of the active chiral catalyst complex is visually confirmed by a shift to a deep reddish-orange solution.

-

Reaction Initiation: Add 4-bromophenylboronic acid, followed by aqueous KOH and methyl crotonate. Heat the reaction mixture to 50 °C and stir for 12 hours.

-

Self-Validation Checkpoint: The reaction mixture must maintain a homogeneous reddish-orange hue. The appearance of a black precipitate indicates catalyst degradation (Rh black formation) due to oxygen ingress, which will stall the reaction.

-

-

Workup: Quench the reaction with saturated aqueous

(10 mL) and extract with EtOAc (3 × 20 mL). -

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford methyl

Step 2: Mild Saponification

Procedure:

-

Dissolve the purified methyl

-3-(4-bromophenyl)butanoate (1.0 equiv) in a THF/H -

Add

(3.0 equiv) in one portion and stir at 25 °C for 4 hours.-

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active, high-R

ester spot confirms 100% conversion, preventing the need for difficult acid/ester separations downstream.

-

-

Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2 at 0 °C to precipitate the product.

-

Extract with EtOAc (3 × 15 mL), wash with brine, dry over

, and concentrate to yield (S)-3-(4-Bromophenyl)butanoic acid as a white solid.

Workflow for the synthesis of (S)-3-(4-Bromophenyl)butanoic acid.

Quantitative Data & Catalyst Optimization

The table below summarizes the causality of ligand and solvent choices during process optimization. Note the critical failure of Palladium catalysts and the inversion of stereochemistry when switching to

| Entry | Catalyst / Ligand | Solvent System | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Dioxane/H | 50 | 92 | 97 | |

| 2 | Toluene/H | 50 | 78 | 94 | |

| 3 | Dioxane/H | 50 | 91 | 97 (R-enantiomer) | |

| 4 | Dioxane/H | 50 | 95 | >98 | |

| 5 | Dioxane/H | 80 | <10 | N/A (Suzuki byproducts) |

Analytical Validation

To ensure the structural integrity and enantiopurity of the final synthesized material, perform the following analytical checks:

-

Chiral HPLC: Chiralcel OD-H column, Hexane/i-PrOH (95:5), Flow rate: 1.0 mL/min, Detection: UV 254 nm. The

-enantiomer typically elutes as the major peak. -

H NMR (400 MHz, CDCl

References

-

Hayashi, T.; Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions." Chemical Reviews, 2003, 103(8), 2829-2844. URL:[Link]

-

Boiteau, J.-G.; Minnaard, A. J.; Feringa, B. L. "High efficiency and enantioselectivity in the Rh-catalyzed conjugate addition of arylboronic acids using monodentate phosphoramidites." The Journal of Organic Chemistry, 2003, 68(24), 9481-9484. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 6452773, 3-(4-Bromophenyl)butanoic acid." PubChem, 2023. URL:[Link]

Sources

Application Note: Enantioselective Hydrogenation to Produce (S)-3-(4-Bromophenyl)butanoic Acid

Introduction & Strategic Rationale

The synthesis of enantiomerically pure

To achieve superior stereocontrol, this protocol utilizes the well-established Noyori-type Ruthenium-BINAP catalytic system. By leveraging the chelation-directed mechanism inherent to

Mechanistic Causality & Stereochemical Control (E-E-A-T)

The success of this transformation relies not merely on the choice of chiral ligand, but on the precise mechanistic interplay between the substrate's functional groups and the metal center[1].

Why Ru(OAc)₂((S)-BINAP)?

Unlike unfunctionalized olefins,

This rigid chelation restricts the conformational freedom of the substrate. The chiral environment sculpted by the sterically demanding naphthyl rings of the (S)-BINAP ligand effectively blocks the re face of the coordinated olefin. Consequently, the heterolytic cleavage of

Fig 1: Chelation-directed catalytic cycle of Ru-BINAP asymmetric hydrogenation.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, this protocol is designed as a self-validating system. The stereochemical outcome is entirely dependent on the isomeric purity of the starting material, as the (Z)-isomer will yield the undesired (R)-enantiomer under identical conditions.

Pre-Reaction Validation Checkpoint

-

Action: Analyze the starting material, 3-(4-bromophenyl)but-2-enoic acid, via

H NMR. -

Validation: Proceed only if the (E)-isomer purity is >99%. If significant (Z)-isomer is present, recrystallize the substrate from ethyl acetate/hexanes prior to use.

Step-by-Step Hydrogenation Workflow

-

Catalyst Preparation (Glovebox): Inside an argon-filled glovebox, weigh 0.05 mol% (Substrate/Catalyst ratio = 2000:1) of Ru(OAc)₂((S)-BINAP) into a glass liner designed for a high-pressure Parr reactor.

-

Substrate Loading: Add 10.0 mmol of rigorously purified (E)-3-(4-bromophenyl)but-2-enoic acid to the glass liner.

-

Solvent Addition: Add 20 mL of anhydrous, thoroughly degassed methanol (sparged with argon for 30 minutes prior to use).

-

Reactor Sealing & Purging: Seal the reactor inside the glovebox. Transfer to the hydrogenation manifold. Purge the lines with

gas, then pressurize the reactor to 5 atm and carefully vent (repeat 3 times to ensure zero oxygen presence). -

Pressurization & Reaction: Pressurize the reactor to 50 atm with ultra-high purity

. Heat the reaction mixture to 50 °C while maintaining vigorous agitation (800-1000 rpm) to eliminate mass transfer limitations. -

In-Process Validation: Monitor the pressure drop. The reaction is complete when the stoichiometric

uptake plateaus (typically 10-12 hours). -

Workup: Cool the reactor to room temperature and carefully vent the

gas. Transfer the methanolic solution to a round-bottom flask and concentrate under reduced pressure. -

Purification: Dissolve the crude residue in saturated aqueous

and wash with diethyl ether to remove neutral impurities and degraded catalyst ligands. Acidify the aqueous layer to pH 2 using 2M

Fig 2: Sequential workflow for the high-pressure asymmetric hydrogenation process.

Optimization & Quantitative Data

The parameters for this transformation have been optimized to balance catalyst economy (S/C ratio) with reaction kinetics and enantioselectivity. Methanol consistently outperforms aprotic solvents (like THF) due to its role in proton shuttling during the catalytic cycle[2].

| Parameter | Condition A (Baseline) | Condition B (Optimized) | Condition C (Low Pressure) | Condition D (Aprotic Solvent) |

| Catalyst | Ru(OAc)₂((S)-BINAP) | Ru(OAc)₂((S)-BINAP) | Ru(OAc)₂((S)-BINAP) | Ru(OAc)₂((S)-BINAP) |

| Solvent | Methanol | Methanol | Methanol | THF |

| Temperature | 25 °C | 50 °C | 50 °C | 50 °C |

| 50 atm | 50 atm | 10 atm | 50 atm | |

| S/C Ratio | 500:1 | 2000:1 | 2000:1 | 1000:1 |

| Time | 24 h | 12 h | 24 h | 24 h |

| Conversion (%) | >99% | >99% | 78% | 65% |

| ee (%) | 94% | 97% | 89% | 82% |

Quality Control & Analytical Methods

To verify the success of the protocol, the following analytical validations must be performed on the isolated product:

-

Chiral HPLC: Use a Chiralcel OD-H column (or equivalent). Mobile phase: Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1). The addition of TFA is critical to suppress peak tailing of the carboxylic acid. The (S)-enantiomer will present a distinct retention time compared to a racemic standard.

-

Optical Rotation:

measurement should be recorded in -

H NMR (400 MHz,

References

1.[1] Ohta, T.; Takaya, H.; Kitamura, M.; Nagai, K.; Noyori, R. "Asymmetric Hydrogenation of Unsaturated Carboxylic Acids Catalyzed by BINAP-Ruthenium(II) Complexes." Journal of Organic Chemistry, 1987, 52 (14), 3174-3176. URL:[Link] 2.[2] Ashby, M. T.; Halpern, J. "Kinetics and mechanism of catalysis of the asymmetric hydrogenation of alpha, beta-unsaturated carboxylic acids by bis(carboxylato){2,2'-bis(diphenylphosphino)-1,1'-binaphthyl}ruthenium(II),[RuII(BINAP)(O2CR)2]." Journal of the American Chemical Society, 1991, 113 (2), 589-594. URL:[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of (S)-3-(4-Bromophenyl)butanoic Acid

This Application Note is structured as a comprehensive technical guide for researchers and process chemists. It prioritizes experimental robustness, mechanistic understanding, and scalability.[1]

Executive Summary

(S)-3-(4-Bromophenyl)butanoic acid (CAS: 1962383-07-2 or related isomers) is a critical chiral building block, notably serving as a scaffold for neprilysin inhibitors (e.g., Sacubitril precursors) and other biphenyl-based pharmaceutical intermediates.[1]

The primary challenge in utilizing this substrate lies in the dual-functionality : the aryl bromide (reactive site) and the carboxylic acid (potential catalyst poison/solubility modifier).[1] Furthermore, the (S)-stereocenter at the

This guide presents two validated workflows:

-

Method A (The Robust Route): Esterification followed by coupling.[1] Recommended for GMP workflows requiring high purity and silica gel purification.[1]

-

Method B (The Direct Route): Ligand-free or aqueous-phase coupling of the free acid.[1] Recommended for rapid screening and Green Chemistry applications.[1]

Mechanistic Insight & Catalyst Selection

The Chemoselectivity Challenge

In traditional Pd-catalyzed couplings, free carboxylic acids can coordinate to the Palladium center, forming unreactive Pd-carboxylate species (catalyst poisoning).[1] However, in aqueous media with appropriate bases, the carboxylate anion (

Stereochemical Integrity

The chiral center at C3 is benzylic-like but separated by the aromatic ring? Correction: The structure is HOOC-CH2-CH(Me)-Ph-Br. The chiral center is at the

-

Risk: The proton at C3 is benzylic.[1] While less acidic than an

-proton, strong bases (e.g., -

Solution: Use mild carbonate bases (

,

Visualization of Reaction Pathways[1]

Figure 1: Comparison of the Ester Protection Route (Red) vs. Direct Aqueous Coupling (Green).

Experimental Protocols

Method A: The "Robust" Route (Via Ester Intermediate)

Best for: Large-scale synthesis, difficult separations, and non-polar boronic acids.[1]

Step 1: Esterification (Standard)[1]

-

Dissolve (S)-3-(4-bromophenyl)butanoic acid (1.0 equiv) in Ethanol (5 mL/mmol).

- (0.1 equiv) or Thionyl Chloride (1.1 equiv) dropwise at 0°C.[1]

-

Concentrate, neutralize with sat.

, and extract with EtOAc.[1] Yields are typically >95%.[1]

Step 2: Suzuki Cross-Coupling

Reagents:

-

Aryl Boronic Acid (

) (1.2–1.5 equiv)[1] -

Catalyst:

(3–5 mol%)[1]-

Why: The ferrocenyl ligand prevents Pd aggregation and resists air oxidation better than

.[1]

-

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (9:1 v/v).[1]

Procedure:

-

Charge a reaction vessel with the ester, boronic acid, and base.[1][4]

-

Add the solvent mixture and sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.[1]

-

Heat to 80°C for 4–12 hours.

-

Workup: Filter through Celite to remove Pd black.[1] Dilute with water, extract with EtOAc.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Hydrolysis[1]

-

Dissolve the coupled ester in THF/Water (1:1).[1]

-

Add LiOH (3.0 equiv).[1] Stir at RT.

-

Acidify to pH 2 with 1M HCl to precipitate the chiral acid product.

Method B: The "Green" Route (Direct Acid Coupling)

Best for: Rapid library generation, water-soluble products, avoiding protection/deprotection steps.[1]

Reagents:

-

Catalyst:

(10 wt% loading, use 5 mol% Pd) OR-

Why: Pd/C is heterogeneous and recyclable; SPhos is highly active for hindered substrates.[1]

-

-

Base:

(3.0 equiv).[1] Note: Extra base is required to neutralize the carboxylic acid first.[1] -

Solvent: Water : Isopropanol (1:[1]1) or pure Water (if using Pd/C).[1][6]

Procedure:

-

Dissolve the starting acid and base in the solvent.[1] The solution should be clear (formation of carboxylate salt).[1]

-

Add the boronic acid.

-

Heat to 70°C (lower temperature helps prevent racemization of the soluble salt).

-

Monitor: LCMS is essential as TLC is difficult for polar acids.[1]

-

Workup:

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical rectifications.

| Issue | Observation | Root Cause | Corrective Action |

| Low Conversion | Starting material remains after 12h. | Catalyst poisoning by -COOH or inactive Boronic Acid.[1] | Switch to Method A (Ester protection) or increase catalyst loading to 5 mol% with SPhos ligand. |

| Protodeboronation | Aryl bromide remains; Boronic acid disappears (forms Ar-H).[1] | Boronic acid instability in aqueous base.[1] | Reduce water ratio (use anhydrous Dioxane with solid base) or switch to Boronic Ester (Pinacol) .[1] |

| Racemization | Enantiomeric Excess (ee) drops <98%.[1][3] | High temp + Strong Base ( | Switch base to |

| Pd Black Formation | Reaction turns black/precipitates early.[1] | Catalyst decomposition (ligand dissociation).[1] | Use Pd(dppf)Cl2 or Pd(dtbpf)Cl2 (more stable).[1] Ensure rigorous |

Catalytic Cycle & Base Role

Understanding the role of the base is critical for Method B (Direct Acid).[1] The base plays three roles:

-

Neutralizes the carboxylic acid substrate.[1]

-

Activates the Boronic Acid (forming the boronate 'ate' complex).[1]

Figure 2: Simplified Catalytic Cycle emphasizing the dual role of the base.

References

-

Synthesis of Starting Material: Ruble, J. C., et al. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid."[1][3] Organic Syntheses, 2018 , 95, 328-344.[1][3] Link

-

General Suzuki Mechanism: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link[1]

-

Aqueous/Acidic Coupling: Li, Z., et al. "Pd-Catalyzed Suzuki coupling reactions of aryl halides... in water."[1][8] New Journal of Chemistry, 2017 .[1][8] Link

-

Green Chemistry Protocol: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003 , 68, 4302.[1][9] Link[1]

-

Application in Drug Synthesis (Sacubitril context): "Process for the preparation of Neprilysin Inhibitors." World Intellectual Property Organization (WIPO), WO2016071212.[1] (General reference for scaffold utility).

Sources

- 1. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. orgsyn.org [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: High-Fidelity Amide Coupling of (S)-3-(4-Bromophenyl)butanoic Acid

Abstract & Scope

This technical guide details the optimized protocols for coupling (S)-3-(4-Bromophenyl)butanoic acid (CAS: 1260797-60-5) with diverse amines. While this building block possesses a

Strategic Considerations

The Chiral Challenge: - vs -Chirality

Unlike

-

Advantage: It is immune to the classic oxazolone (azlactone) racemization mechanism that plagues peptide coupling.

-

Risk: The primary risk is retro-Michael elimination or base-catalyzed enolization under forcing conditions, though this is rare with standard coupling agents.

-

Implication: Mild bases (DIPEA, NMM) and controlled temperatures are preferred over strong bases or high heat.

Reagent Selection Matrix

The choice of coupling agent dictates the workup strategy and purity profile.

| Feature | HATU / DIPEA | T3P® (50% in EtOAc) | Acid Chloride (Ghosez) |

| Primary Use | MedChem / Discovery (<100 mg) | Process / Scale-up (>10 g) | Non-nucleophilic Amines |

| Reactivity | Extremely High | Moderate to High | Very High |

| Racemization Risk | Low (if base is controlled) | Lowest | Moderate (Acid/Base dependent) |

| Workup | Requires Chromatography | Aqueous Extraction (Wash) | Evaporation / Wash |

| Atom Economy | Poor (High MW byproducts) | Excellent | Good |

Visual Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the activation pathways and the critical decision points for selecting the correct protocol.

Figure 1: Decision tree for amide coupling workflows based on scale and purity requirements.

Experimental Protocols

Protocol A: Discovery Scale (HATU)

Target: <100 mg synthesis | Priority: Speed & Yield Mechanism: Formation of the highly reactive O-azabenzotriazole active ester.

Materials:

-

(S)-3-(4-Bromophenyl)butanoic acid (1.0 equiv)[1]

-

Amine (1.1 – 1.2 equiv)

-

HATU (1.1 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous) [Concentration: 0.1 M]

Step-by-Step:

-

Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).

-

Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to ensure formation of the activated ester.

-

Coupling: Add the amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), ensure total DIPEA is increased by 1.0 equiv per HCl.

-

Monitoring: Stir at RT for 1–4 hours. Monitor by LC-MS for consumption of the acid (

shift). -

Workup:

-

Option A (Direct): Dilute with DMSO/MeOH and purify directly via Prep-HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

-

Option B (Extraction): Dilute with EtOAc, wash with sat.

(2x), Water (1x), and Brine (1x). Dry over

-

Critical Note: HATU generates tetramethylurea byproducts which can be difficult to remove without chromatography.

Protocol B: Process Scale (T3P®)

Target: >10 g synthesis | Priority: Purity, Safety, & "Green" Chemistry Mechanism: Propanephosphonic acid anhydride (T3P) forms a mixed anhydride. The byproduct is a water-soluble phosphonic acid salt.[3][4]

Materials:

-

(S)-3-(4-Bromophenyl)butanoic acid (1.0 equiv)[1]

-

Amine (1.1 equiv)

-

T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

-

Solvent: EtOAc or 2-MeTHF (Green alternative) [Concentration: 0.2 – 0.5 M]

Step-by-Step:

-

Setup: Charge a reactor with the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc or 2-MeTHF).

-

Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0–5°C.

-

Expert Tip: Pyridine acts as both a base and an acylation catalyst.

-

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10–20 minutes to control mild exotherm.

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

For unreactive amines: Heat to 40–50°C. T3P is thermally stable and low-epimerizing at these temperatures.

-

-

Quench & Workup (The "Self-Cleaning" Step):

-

Add water (volume equal to solvent).

-

Separate layers.[3]

-

Wash organic layer with 10% Citric Acid or 1M HCl (to remove pyridine and remaining amine).

-

Wash with 10%

(to remove excess T3P byproducts and unreacted acid). -

Wash with Brine.

-

-

Isolation: Dry organic layer (

) and concentrate. Crystallization is often possible from Heptane/EtOAc due to high crude purity.

Analytical Validation (QC)

To ensure the integrity of the (S)-configuration, chiral HPLC is required.

Method Parameters:

-

Column: Chiralcel OJ-H (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Heptane / Isopropanol (90:10 to 95:5) with 0.1% TFA (if basic residues present).

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 220 nm and 254 nm.

-

Expected Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on OJ-H columns for this class of phenyl-alkanoic acids, but a racemate standard must be run for confirmation [1].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Steric Bulk) | Amine is hindered (e.g., t-butyl amine). | Switch to Protocol B (T3P) and heat to 60°C. Alternatively, generate Acid Chloride using Ghosez's Reagent. |

| Racemization Observed | High pH or excessive heat. | Switch base from TEA to DIPEA or Collidine. Reduce activation time. Ensure temperature < 0°C during activation. |

| Incomplete Conversion | Acid deactivated by salt formation. | Ensure base equivalents cover all acidic protons (including amine salts). Use 3-4 equiv of base. |

| Emulsion during Workup | T3P byproducts acting as surfactants. | Add solid NaCl to saturate the aqueous layer; filter through Celite if necessary. |

References

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Ruble, J. C., Vandeveer, H. G., & Navarro, A. Organic Syntheses, 2018 , 95, 328-344.[1] (Authoritative protocol for the synthesis and characterization of the starting material, including Chiral HPLC data).

-

Propanephosphonic Acid Anhydride (T3P®): A Versatile Reagent for Amide Bond Formation. Dunetz, J. R., Magano, J., & Weisenburger, G. A. Organic Process Research & Development, 2016 , 20(2), 140–177. (Comprehensive review of T3P in process chemistry, highlighting low epimerization).

-

Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Zhao, J., et al. Journal of the American Chemical Society, 2016 , 138(40), 13135–13138.[5][6] (Discusses racemization mechanisms and alternative coupling strategies).

-

Amide Bond Formation: Beyond the Basics. Valeur, E., & Bradley, M. Chemical Society Reviews, 2009 , 38, 606-631. (General reference for coupling reagent selection mechanisms).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. peptide.com [peptide.com]

- 3. m.youtube.com [m.youtube.com]

- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 5. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]

- 6. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

using (S)-3-(4-Bromophenyl)butanoic acid as a chiral building block

Topic: Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

A Divergent Platform for Biaryl & Heterocyclic Drug Discovery[1]

Executive Summary

(S)-3-(4-Bromophenyl)butanoic acid (CAS: 1613220-54-4) represents a high-utility "chiral anchor" in modern medicinal chemistry.[1] Unlike simple chiral acids, this molecule possesses two distinct orthogonal handles: a carboxylic acid for amide/ester formation and an aryl bromide for palladium-catalyzed cross-coupling.[1]

This dual-functionality allows researchers to establish the critical C3-stereocenter early in the synthesis (via asymmetric conjugate addition) and perform "late-stage diversification" at the aryl position.[1] This strategy is pivotal in the synthesis of Neprilysin (NEP) inhibitors (e.g., Sacubitril analogs), GPR40 agonists , and

This guide details the authoritative protocol for its enantioselective synthesis, quality control via chiral HPLC, and its application in divergent library generation.[1]

Technical Profile & Specifications

| Property | Specification |

| IUPAC Name | (3S)-3-(4-Bromophenyl)butanoic acid |

| CAS Number | 1613220-54-4 (S-isomer); 53086-46-7 (racemic) |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Chiral Purity (ee) | >98% (via Chiral HPLC) |

| Physical State | Off-white to white crystalline solid |

| Solubility | Soluble in MeOH, EtOAc, DCM; Sparingly soluble in water |

| Key Functionality |

Core Application Workflow

The strategic value of this building block lies in its ability to serve as a parent scaffold for divergent synthesis.[1] By installing the chiral center first, chemists avoid expensive late-stage chiral resolutions.[1]

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the carboxylic acid and aryl bromide handles.[1]

Protocol A: Enantioselective Synthesis (The "Gold Standard")

Based on the authoritative Organic Syntheses method (Rubel et al., 2018).[1]

Objective: Synthesize >20g of (S)-3-(4-Bromophenyl)butanoic acid with >99% ee using Rhodium-catalyzed asymmetric conjugate addition.

Materials

-

Ethyl crotonate (1.2 equiv)[1]

-

(R)-BINAP (1 mol%)

-

Solvent: 1,4-Dioxane[2]

-

Base: Triethylamine (TEA)[1]

Step-by-Step Methodology

1. Catalyst Formation (In-Situ)

-

In a dry 3-neck flask under N₂, charge Rh(NBD)₂BF₄ (0.01 equiv) and (R)-BINAP (0.01 equiv).

-

Add 1,4-dioxane (10 vol relative to boronic acid).

-

Stir at 23°C for 30 min. Observation: The mixture should turn into a light pink slurry, indicating active catalyst formation.[1]

2. Asymmetric Michael Addition

-

Add (4-Bromophenyl)boronic acid (1.0 equiv) to the catalyst slurry.[1][2]

-

Add Water (1.5 equiv) followed by Triethylamine (1.0 equiv).[1] Note: The solution will turn dark red.[1]

-

Heat the mixture to 30°C .

-

Add Ethyl crotonate (1.2 equiv) dropwise over 5 minutes.

-

Stir at 30°C for 21 hours.

-

QC Check: Monitor by HPLC/TLC. Conversion should be >95%.

3. Hydrolysis & Purification (Reverse Crystallization)

-

Concentrate the reaction mixture to remove dioxane.[1]

-

Add MeOH (5 vol) and NaOH (3M aq, 3 equiv). Heat to 50°C for 3 hours to hydrolyze the ester.

-

Cool to RT and wash with MTBE (to remove non-acidic impurities).[1]

-

Acidify the aqueous layer with 6M HCl to pH 1. The product will precipitate.[1][2]

-

Critical Step (ee Upgrade): Dissolve the crude acid in hot Heptane (60°C). Allow to cool slowly to room temperature.

-

The enantiopure (S)-acid crystallizes out.[1] Filter and dry.[1]

Expected Yield: 70-75% overall. Expected ee: >99% (after crystallization).

Protocol B: Downstream Application (Suzuki Coupling)

Application: Synthesis of a Sacubitril-like biaryl scaffold.[1]

Objective: Couple the (S)-3-(4-Bromophenyl)butanoic acid with a phenylboronic acid while retaining the chiral center.

Mechanism & Rationale

The C3 chiral center is remote from the aryl bromide; however, harsh basic conditions at high temperatures can lead to racemization via enolization of the carboxylic acid.[1] Therefore, mild bases (K₂CO₃ or K₃PO₄) and moderate temperatures are preferred over strong alkoxides.[1]

Methodology

-

Reagents:

-

Procedure:

-

Dissolve substrate and boronic acid in DME. Degas with N₂ for 10 min.[1]

-

Add the Pd-catalyst and aqueous K₂CO₃.[1]

-

Heat to 80°C for 4–6 hours. Do not exceed 100°C to protect the chiral center.

-

Cool, dilute with EtOAc, and acidify with 1M HCl.

-

Extract the organic layer, dry over Na₂SO₄, and concentrate.[1][4]

-

-

Result: (S)-3-([1,1'-Biphenyl]-4-yl)butanoic acid.[1]

-

Note: This biaryl acid is a direct structural analog of the LBQ657 (Sacubitrilat) scaffold.[1]

-

Analytical Quality Control

To ensure the integrity of the chiral building block, the following HPLC method is recommended.

Chiral HPLC Method[1][7][8]

-

Column: Chiralcel OJ-H (4.6 x 150 mm, 5 µm)[1]

-

Mobile Phase: Heptane / Isopropanol (95:[1]5) with 0.1% TFA[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV @ 220 nm

-

Retention Times:

-

Acceptance Criteria: ee > 98.0%

References

-

Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018).[1][2] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[1][2][5]

-

PubChem Compound Summary. (2024). 3-(4-Bromophenyl)butanoic acid.[1][6][7][3][8][4][2][5] National Center for Biotechnology Information.[1]

-

Ksander, G. M., et al. (1995).[1] Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689-1700.[1] (Foundational SAR for 3-arylbutanoic acid NEP inhibitors).

Sources

- 1. 53086-46-7|3-(4-Bromophenyl)butanoic acid|BLD Pharm [bldpharm.com]

- 2. orgsyn.org [orgsyn.org]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. 3-(4-Bromophenyl)butanoic acid | C10H11BrO2 | CID 6452773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(4-Bromophenyl)butanoic acid | 53086-46-7 [sigmaaldrich.com]

Application Note: Precision Esterification Protocols for (S)-3-(4-Bromophenyl)butanoic Acid

Executive Summary & Rationale

(S)-3-(4-Bromophenyl)butanoic acid is a high-value chiral intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly

While the (S)-configured stereocenter at the

Workflow & Pathway Selection

Decision matrix for selecting the optimal esterification route based on alcohol steric hindrance.

Protocol A: High-Throughput Fischer Esterification (Methyl/Ethyl Esters)

Expertise & Causality:

The Fischer esterification is a robust, equilibrium-driven process ideal for synthesizing methyl or ethyl esters. The reaction relies on a strong acid catalyst (e.g.,

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (20.5 mmol) of (S)-3-(4-Bromophenyl)butanoic acid in 40 mL of anhydrous methanol.

-

Catalytic Activation: Cool the flask to 0 °C using an ice bath. Slowly add 0.5 mL of concentrated sulfuric acid (

) dropwise. Causality Insight: The initial protonation of the carbonyl oxygen is highly exothermic. Controlling the temperature during addition prevents localized thermal degradation of the substrate. -

Propagation & Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours (4)[4]. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent until the starting material is entirely consumed.

-

Quenching: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the excess methanol.

-

Isolation & Neutralization: Dilute the resulting residue with 50 mL of ethyl acetate. Wash the organic layer with 30 mL of saturated aqueous sodium bicarbonate (

). Causality Insight: The -

Final Purification: Wash the organic layer with 30 mL of brine, dry over anhydrous

, filter, and evaporate to yield the pure Methyl (S)-3-(4-bromophenyl)butanoate.

Protocol B: Mild Steglich Esterification (tert-Butyl Esters)

Expertise & Causality: When utilizing sterically demanding alcohols like tert-butanol, the Fischer protocol is unviable because tert-butanol tends to form carbocations and eliminate into isobutene under acidic reflux (5)[5]. The Steglich esterification provides a mild, room-temperature alternative utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP, acting as a superior nucleophile, attacks this intermediate to form a highly reactive N-acylpyridinium species ("active ester"), which subsequently reacts with the alcohol (6)[6]. This acyl transfer mechanism prevents the slow, dead-end migration of the O-acylisourea into an N-acylurea (5)[5].

Step-by-Step Methodology:

-

Substrate Dissolution: In a dry 100 mL flask under an inert nitrogen atmosphere, dissolve 5.0 g (20.5 mmol) of (S)-3-(4-Bromophenyl)butanoic acid in 50 mL of anhydrous dichloromethane (DCM) (7)[7].

-

Reagent Introduction: Add 0.25 g (2.05 mmol, 10 mol%) of DMAP and 3.0 mL (31.4 mmol, 1.5 eq) of anhydrous tert-butanol to the solution.

-

Coupling Agent Addition: Cool the mixture to 0 °C. Dissolve 4.65 g (22.5 mmol, 1.1 eq) of DCC in 10 mL of DCM and add it dropwise to the reaction flask (7)[7]. Causality Insight: Adding DCC at 0 °C controls the kinetics of the O-acylisourea formation, minimizing side reactions and preserving the stereochemical integrity of the chiral

-carbon. -

Maturation: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to stir at room temperature (20 °C) for 3 to 12 hours (7)[7]. A white precipitate of dicyclohexylurea (DHU) will progressively form, serving as a visual indicator of reaction progress (5)[5].

-

Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the insoluble DHU byproduct.

-

Workup & Purification: Wash the filtrate sequentially with 0.5 M HCl (to protonate and remove the DMAP catalyst), saturated

, and brine. Dry the organic phase over

Quantitative Data & Optimization Metrics

| Parameter | Protocol A (Fischer) | Protocol B (Steglich) |

| Target Esters | Methyl, Ethyl, Propyl | tert-Butyl, Complex/Steric Alcohols |

| Typical Yield | 85 – 95% | 75 – 90% |

| Reaction Temperature | 65 °C (Reflux) | 0 °C to 20 °C |

| Reaction Time | 4 – 6 hours | 3 – 12 hours |

| Enantiomeric Excess (ee%) | > 98% (Maintained) | > 99% (Maintained) |

| Primary Byproducts | Dicyclohexylurea (DHU) | |

| Scalability | Excellent (Kilogram scale) | Good (Gram to multi-gram scale) |

References

-

Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

-

Title: Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL: [Link]

-

Title: Fischer Esterification Source: Chemistry LibreTexts URL: [Link]

-

Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

-

Title: Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives Source: PMC (National Institutes of Health) URL: [Link]

-

Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]

Sources

- 1. 3-(4-BROMOPHENYL)BUTANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

Advanced Reagent Selection and Protocols for the Activation of (S)-3-(4-Bromophenyl)butanoic Acid

Executive Summary & Chemical Context

(S)-3-(4-Bromophenyl)butanoic acid (CAS: 1613220-54-4) is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). The molecule features two critical synthetic handles: a carboxylic acid for amidation or esterification, and a 4-bromophenyl moiety primed for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination)[1].

Mechanistic Insight—The Beta-Chiral Advantage: A common pitfall in carboxylic acid activation is the risk of racemization via oxazolone formation or direct alpha-proton enolization. However, in (S)-3-(4-Bromophenyl)butanoic acid, the chiral center resides at the beta position (C3). Activation occurs at C1, and any transient enolization at the C2 methylene group does not compromise the stereochemical integrity of the C3 methine carbon. This structural orthogonality provides immense flexibility, allowing process chemists to employ highly reactive, cost-effective activating reagents (such as oxalyl chloride or T3P) without the strict requirement for epimerization-suppressing additives like HOBt or HOAt—though these additives remain valuable for accelerating reaction kinetics with hindered nucleophiles[2].

Reagent Selection Matrix

Selecting the optimal coupling reagent depends on the project phase, scale, and the nucleophilicity of the reacting partner. The table below synthesizes quantitative and qualitative data to guide reagent selection[3][4].

| Activating Reagent | Ideal Application | Key Intermediate | Advantages | Limitations |

| HATU / DIPEA | Discovery / MedChem | OAt Active Ester | Exceptional kinetics; ideal for sterically hindered or unreactive amines. | High cost; generates difficult-to-remove HMPA-like byproducts; atom-inefficient. |

| EDC·HCl / HOBt | General Lab Scale | OBt Active Ester | Water-soluble urea byproduct; reliable and well-documented. | HOBt poses explosive risks upon drying; moderate kinetics. |

| T3P / Pyridine | Process Scale-up | Mixed Anhydride | Non-toxic; byproducts are entirely water-soluble (easy aqueous workup); high yield. | Lower reactivity with highly hindered secondary amines compared to uronium salts. |

| Oxalyl Chloride | Weinreb Amides / Ton-scale | Acyl Chloride | Lowest cost; highly reactive; generates volatile byproducts (CO, CO₂, HCl). | Requires strict anhydrous conditions; harsh for sensitive functional groups. |

Experimental Workflows & Protocols

Protocol A: Discovery-Scale Amidation using HATU/DIPEA

Objective: High-yielding coupling with a valuable or sterically hindered amine. Causality & Validation: HATU generates a highly reactive 7-aza-benzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the aminolysis step[3].

-

Preparation: In an oven-dried flask under nitrogen, dissolve (S)-3-(4-Bromophenyl)butanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: Excess base ensures the amine is fully deprotonated and neutralizes the acidic hexafluorophosphate counterion generated by HATU.

-

Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) portion-wise to control the mild exotherm.

-

Reaction & Self-Validation: Allow the reaction to warm to room temperature. Monitor via LC-MS. Validation Check: If the reaction stalls, quench a 10 µL aliquot of the reaction mixture in methanol. The rapid formation of a methyl ester mass peak indicates the active OAt-ester has successfully formed, but the target amine is too sterically hindered to attack.

-

Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Process-Scale Amidation using T3P (Propylphosphonic Anhydride)